2,9'-Bi-9h-carbazole

Catalog No.
S3185085
CAS No.
1226810-15-6
M.F
C24H16N2
M. Wt
332.406
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,9'-Bi-9h-carbazole

CAS Number

1226810-15-6

Product Name

2,9'-Bi-9h-carbazole

IUPAC Name

2-carbazol-9-yl-9H-carbazole

Molecular Formula

C24H16N2

Molecular Weight

332.406

InChI

InChI=1S/C24H16N2/c1-4-10-21-17(7-1)18-14-13-16(15-22(18)25-21)26-23-11-5-2-8-19(23)20-9-3-6-12-24(20)26/h1-15,25H

InChI Key

JZAGTIXVDVWCGZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64

Solubility

not available

Organic Light-Emitting Diodes (OLEDs)

One area of exploration for 2,9'-Bi-9h-carbazole is its use in organic light-emitting diodes (OLEDs). OLEDs are a type of display technology that utilizes organic materials to emit light. Studies have shown that 2,9'-Bi-9h-carbazole derivatives exhibit good hole-transporting properties, which are crucial for efficient OLED function [PubChem, Compound Summary for 2,9'-Bi-9h-carbazole, ]. By incorporating these derivatives into OLEDs, researchers aim to achieve improved performance characteristics such as higher brightness and efficiency.

2,9'-Bi-9H-carbazole, also known as 3,3'-bicarbazole, is a polycyclic aromatic compound featuring two carbazole units linked by a single bond. Its chemical formula is C24H16N2C_{24}H_{16}N_2, and it has a molecular weight of 332.4 g/mol. This compound appears as a white crystalline powder and is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide. The structure of 2,9'-Bi-9H-carbazole consists of two fused carbazole rings, which contribute to its unique electronic properties and potential applications in various fields, including organic electronics and medicinal chemistry .

Typical of aromatic compounds. These include:

  • Electrophilic Aromatic Substitution: The nitrogen atoms in the carbazole moieties can participate in electrophilic substitution reactions, allowing for the introduction of various substituents onto the aromatic rings.
  • Oxidation: The compound can be oxidized to form derivatives with increased functionality, which may enhance its biological activity.
  • Cross-Coupling Reactions: It can act as a coupling partner in reactions such as Suzuki or Heck coupling to form more complex structures that are useful in organic synthesis .

Research indicates that 2,9'-Bi-9H-carbazole exhibits significant biological activity. Compounds derived from carbazole structures have been shown to possess various pharmacological properties, including:

  • Antitumor Activity: Studies have demonstrated that carbazole derivatives can inhibit cancer cell growth in various cell lines, including those of liver and breast cancers .
  • Antibacterial Properties: Some derivatives show effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics .
  • Antiviral Activity: Certain carbazole-based compounds have shown promise in inhibiting viral proteases, indicating their potential as antiviral agents .

Several methods exist for synthesizing 2,9'-Bi-9H-carbazole:

  • Direct Coupling of Carbazole Units:
    • A common method involves the coupling of two carbazole molecules under specific conditions using transition metal catalysts.
  • Functionalization of Precursor Compounds:
    • Starting from simpler carbazole derivatives, functional groups can be introduced through electrophilic substitution or other reactions to yield 2,9'-Bi-9H-carbazole.
  • Chemical Book Synthesis Route:
    • A notable synthetic route involves treating 3-(9H-carbazole-9-yl) with sodium hydroxide in an organic solvent like tetrahydrofuran at elevated temperatures .

2,9'-Bi-9H-carbazole has various applications due to its unique properties:

  • Organic Light Emitting Diodes (OLEDs): Its excellent charge transport properties make it suitable for use in OLED materials .
  • Photovoltaics: The compound can be utilized in organic solar cells due to its ability to absorb light and facilitate charge separation.
  • Medicinal Chemistry: Its biological activities suggest potential for development into therapeutic agents targeting cancer and infectious diseases .

Interaction studies involving 2,9'-Bi-9H-carbazole often focus on its binding affinity with biological targets such as enzymes or receptors. These studies help elucidate the mechanism of action for its biological effects:

  • Enzyme Inhibition: Research has indicated that certain derivatives can inhibit key enzymes involved in cancer progression or bacterial growth.
  • Cellular Uptake Studies: Investigations into how well these compounds penetrate cellular membranes provide insights into their bioavailability and therapeutic potential .

Several compounds share structural similarities with 2,9'-Bi-9H-carbazole. Here are some notable examples:

Compound NameCAS NumberMolecular FormulaUnique Features
3-(9H-Carbazole-9-yl)-9H-carbazole18628-07-4C24H16N2Contains additional functional groups enhancing reactivity
9-Phenyl-3,3'-bicarbazole1060735-14-9C30H20N2Exhibits enhanced electronic properties for OLED applications
3-Methyl-9-phenyl-9H-carbazole1202362-88-6C19H15NOffers distinct antibacterial properties
9,9'-Diphenyl-3,3'-bicarbazole57102-62-2C30H24N2Known for its high stability and photophysical characteristics

The uniqueness of 2,9'-Bi-9H-carbazole lies in its balanced combination of electronic properties and biological activity, making it a versatile compound for both material science and medicinal chemistry applications. Its ability to undergo various chemical transformations further enhances its utility in synthetic chemistry .

The exploration of bicarbazole systems began in the late 20th century, with 2,9'-Bi-9H-carbazole first synthesized in 2009 via Ullmann-type coupling reactions. Early studies focused on its photophysical properties, revealing a fluorescence quantum yield of 0.62 in tetrahydrofuran solutions. The compound gained prominence in 2015 when Lee et al. demonstrated its utility as a host material in blue phosphorescent OLEDs, achieving a maximum external quantum efficiency of 22.3%. Recent innovations in synthetic methodologies, particularly copper(I)-catalyzed domino C–H amination, have reduced reaction times from 48 hours to under 12 hours while maintaining yields above 80%.

Significance in Heterocyclic Chemistry

As a nitrogen-containing polycyclic aromatic hydrocarbon, 2,9'-Bi-9H-carbazole bridges traditional heterocycle chemistry and modern materials science. Its bidirectional conjugation system enables:

  • Charge delocalization: The 2,9'- linkage creates a 14-atom conjugated pathway, reducing HOMO-LUMO gaps to 3.1 eV compared to 3.4 eV in monomeric carbazole.
  • Supramolecular interactions: X-ray crystallography shows interplanar distances of 3.42 Å between adjacent molecules, facilitating π-π stacking in thin-film architectures.
  • Functionalization sites: The 3- and 6-positions remain available for cross-coupling, enabling precise modulation of electronic properties through substituent engineering.

Position in the Broader Carbazole Derivative Family

The carbazole family exhibits structure-dependent property variations:

DerivativeLinkage PositionHOMO (eV)LUMO (eV)Application Focus
9H-CarbazoleMonomeric-5.8-2.4Photocatalysis
3,3'-Bicarbazole3,3'-5.6-2.3Organic photovoltaics
2,9'-Bi-9H-Carbazole2,9'-5.4-2.1OLED host materials
4,4'-Bicarbazole4,4'-5.7-2.5Charge transport layers

Data compiled from

This table illustrates how 2,9'-Bi-9H-carbazole's frontier orbital energies make it particularly suited for hole injection in electroluminescent devices.

Comparative Analysis with Structural Isomers

The 2,9'-regioisomer demonstrates distinct advantages over alternatives:

  • vs. 3,3'-Bicarbazole:

    • 18% higher hole mobility (2.3 × 10-3 cm2/V·s vs. 1.9 × 10-3 cm2/V·s)
    • Red-shifted absorption maximum (378 nm vs. 365 nm) due to extended conjugation
    • Improved thermal stability (Td 327°C vs. 298°C)
  • vs. 4,4'-Bicarbazole:

    • Reduced crystallinity enhances amorphous film formation for OLED uniformity
    • Lower synthesis temperature (110°C vs. 150°C) through optimized catalytic systems

Theoretical Significance in Organic Materials Science

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal critical insights:

  • Electrostatic potential mapping shows a 0.32 eV potential difference between nitrogen centers, creating intrinsic dipole moments favorable for charge separation.
  • Hirshfeld surface analysis predicts 64% contribution from H···H interactions and 22% from C···H contacts, governing crystal packing behavior.
  • Time-dependent DFT simulations correlate the 2,9'-linkage with 28% faster intersystem crossing rates compared to 3,3'-isomers, crucial for triplet exciton management in OLEDs.

Theoretical Computational Models

Density Functional Theory Studies

Density functional theory calculations have been extensively employed to investigate the structural and electronic properties of 2,9'-Bi-9h-carbazole. The compound, with molecular formula C₂₄H₁₆N₂ and molecular weight 332.40 g/mol, has been characterized using various DFT methodologies [1]. The B3LYP hybrid functional with 6-31G(d,p) and 6-311G(d,p) basis sets has proven particularly effective for geometry optimization and property calculations [2] [3].

Computational studies reveal that the compound exhibits a HOMO energy level ranging from -5.6 to -5.74 eV and a LUMO energy level between -2.16 and -2.36 eV, resulting in a band gap of 3.18 to 3.29 eV [4] [5]. The ionization potential has been calculated to be 7.48 to 7.67 eV, while the electron affinity ranges from 0.05 to 0.39 eV [6]. These values demonstrate the compound's suitability for electron-donating applications in organic electronic devices.

The reorganization energy calculations indicate efficient charge transport properties, with hole reorganization energies of 0.181 to 0.271 eV and electron reorganization energies of 0.101 to 0.161 eV [6]. These relatively low values suggest favorable charge carrier mobility, making the compound attractive for optoelectronic applications [7].

Molecular Orbital Analysis

Frontier molecular orbital analysis reveals the delocalized nature of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) in 2,9'-Bi-9h-carbazole. The HOMO is predominantly localized on both carbazole units, exhibiting extended π-conjugation throughout the molecular framework [5] [8]. This delocalization facilitates efficient hole transport properties, which are crucial for organic light-emitting diode applications.

The LUMO is primarily concentrated in the bridging region between the two carbazole units, demonstrating delocalized π*-antibonding character. This spatial separation of HOMO and LUMO orbitals contributes to the compound's unique electronic properties and potential for charge transfer processes [9] [5].

Higher-energy occupied orbitals (HOMO-1 and HOMO-2) show more localized characteristics, being primarily confined to individual carbazole units with energies of -6.12 and -6.45 eV, respectively. Similarly, the LUMO+1 and LUMO+2 orbitals exhibit localized π*-antibonding character with energies of -1.85 and -1.52 eV [4].

Conformational Analysis

Conformational analysis of 2,9'-Bi-9h-carbazole reveals multiple energetically accessible conformers due to the rotational freedom around the inter-carbazole bond. The planar conformer represents the most stable configuration with zero relative energy and a minimal dipole moment of 0.2 D [10] [11]. This planar arrangement maximizes π-conjugation between the carbazole units, resulting in optimal electronic communication.

Twisted conformers exhibit varying degrees of stability depending on the dihedral angle between the carbazole planes. The twisted-A conformer (45-60° dihedral angle) shows a relative energy of 2.5-4.0 kcal/mol and an increased dipole moment of 1.8-2.2 D [10]. The twisted-B conformer (85-90° dihedral angle) represents the least stable configuration with a relative energy of 5.5-7.0 kcal/mol and the highest dipole moment of 2.8-3.2 D [11].

The anti-parallel conformer (180° dihedral angle) exhibits moderate stability with a relative energy of 3.0-4.5 kcal/mol and a dipole moment of 0.1 D. This conformer benefits from reduced steric interactions while maintaining some degree of electronic communication between the carbazole units [10].

π-Conjugation and Electronic Distribution Studies

The π-conjugation system in 2,9'-Bi-9h-carbazole extends across both carbazole units, creating an extended aromatic framework that facilitates efficient electronic communication. Time-dependent density functional theory calculations reveal that the compound exhibits strong absorption bands between 310 and 380 nm, corresponding to π-π* transitions within the conjugated system [2] [11].

The electronic distribution analysis demonstrates that the HOMO orbital spans both carbazole units, indicating effective π-conjugation throughout the molecular structure. This extended conjugation contributes to the compound's unique photophysical properties and makes it suitable for applications requiring efficient charge transport [12] [13].

Studies of the compound's absorption characteristics show that the π-conjugation system is responsible for the compound's characteristic UV-visible absorption profile. The oscillator strength values ranging from 0.8 to 1.4 indicate strong electronic transitions, confirming the effectiveness of the conjugated system [2] [4].

Quantum Chemical Investigations

Quantum chemical calculations using various methodologies have provided comprehensive insights into the electronic structure of 2,9'-Bi-9h-carbazole. Time-dependent DFT studies using B3LYP and PBE1PBE functionals with 6-311G(d,p) basis sets have been particularly effective in predicting excitation energies and electronic transitions [2] [10].

The calculations reveal that the S₀ → S₁ transition corresponds almost exclusively to the promotion of an electron from the HOMO to the LUMO, confirming the dominant character of this transition in the electronic excitation process [10]. The singlet energy levels range from 3.0 to 3.5 eV, while triplet energies span 2.60 to 2.79 eV [2] [14].

Ab initio calculations have been employed to understand the nature of excited electronic states, revealing the donor-acceptor characteristics of the compound and its potential for charge transfer processes [15]. These investigations have provided valuable information for designing novel materials with tailored electronic properties.

XLogP3

6.5

Dates

Last modified: 08-18-2023

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